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Introduction

Hydroformylation, also known as oxo synthesis, is a cornerstone of industrial organic synthesis,

enabling the conversion of alkenes into aldehydes. This process involves the addition of a

formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The rhodium-

catalyzed hydroformylation of ethylene is a highly efficient and selective method for the

production of propionaldehyde, a valuable intermediate in the synthesis of commodity

chemicals such as n-propanol, propionic acid, and various polymers. This document provides

detailed application notes and experimental protocols for this reaction, targeting professionals

in research and development.

The general reaction is as follows:

H₂C=CH₂ + CO + H₂ → CH₃CH₂CHO

Rhodium-based catalysts, particularly those modified with phosphine ligands, exhibit high

activity and selectivity under mild reaction conditions, making them the catalysts of choice for

this transformation.[1][2] The ligand plays a crucial role in modulating the catalyst's activity and

selectivity by influencing the electronic and steric environment of the rhodium center.[3][4]
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Catalyst System

The most common catalyst system for this reaction is a rhodium precursor in combination with

a phosphine ligand. A typical example is the in-situ formation of the active catalyst from a

precursor like Rh(acac)(CO)₂ (acetylacetonato)dicarbonylrhodium(I) or [Rh(μ-Cl)(CO)₂]₂ with an

excess of a phosphine ligand, such as triphenylphosphine (PPh₃).[1][5] The active catalytic

species is generally considered to be a hydridocarbonylrhodium complex, such as HRh(CO)

(PPh₃)₃.[6][7]

Quantitative Data Summary
The following table summarizes typical quantitative data for the rhodium-catalyzed

hydroformylation of ethylene, compiled from various studies.
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Parameter Value
Conditions &
Remarks

Source(s)

Catalyst Precursor Rh(acac)(CO)₂

A common precursor

for generating the

active catalyst in situ.

[5]

[Rh(μ-Cl)(CO)₂]₂
Another widely used

rhodium precursor.
[1]

Rh(H)(CO)(PPh₃)₃
A pre-formed active

catalyst.
[6][7]

Ligand
Triphenylphosphine

(PPh₃)

Standard ligand

providing good activity

and selectivity.

[6][7]

Bisphosphine ligands

Can enhance

selectivity and

stability.[4][8]

[4][8]

Rhodium

Concentration
0.0015 mol/L

Typical concentration

in a batch reactor

setup.

[7]

Ligand/Rhodium

Molar Ratio
10:1 to 50:1

Excess ligand is used

to maintain catalyst

stability and

selectivity.[5][6]

[5][6]

Reaction Temperature 80 - 120 °C

Higher temperatures

can increase the

reaction rate but may

lead to catalyst

deactivation above

100°C.[6][9]

[6][9]

Total Pressure
1 - 3 MPa (10 - 30

bar)

Higher pressures

generally favor the

reaction rate.

[10]
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Syngas Composition

(H₂:CO)
1:1 molar ratio

A stoichiometric ratio

is commonly

employed.

[7]

Ethylene Partial

Pressure
Varies

The reaction order

with respect to

ethylene is positive.[7]

[11]

[7][11]

Solvent n-hexane, Toluene

Non-polar aprotic

solvents are typically

used.

[12]

Propionaldehyde

Selectivity
>99%

High selectivity is

achievable under

optimized conditions.

[7][13][14]

[7][13][14]

Ethylene Conversion ≥98%
Can be achieved in

industrial settings.[13]
[13]

Activation Energy ~55 kJ/mol

For the overall

reaction using Rh(H)

(CO)(PPh₃)₃.

[7]

42 kJ/mol (Ethylene

Insertion)

Rate-determining

step.
[6]

48 kJ/mol (H₂

Oxidative Addition)

Another kinetically

relevant step.
[6]

Experimental Protocols
Protocol 1: Batch Reactor Hydroformylation of Ethylene

This protocol describes a typical batch-wise hydroformylation experiment in a laboratory

setting.

Materials:
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Rh(acac)(CO)₂ (Rhodium(I) acetylacetonate dicarbonyl)

Triphenylphosphine (PPh₃)

Toluene (anhydrous)

Ethylene (high purity)

Syngas (1:1 mixture of H₂ and CO)

High-pressure autoclave (e.g., 150 mL stainless steel) equipped with a magnetic stirrer, gas

inlet, pressure gauge, and sampling valve.

Procedure:

Catalyst Preparation (in-situ):

In a glovebox or under an inert atmosphere (N₂ or Ar), add Rh(acac)(CO)₂ (e.g., 0.0039 g,

0.015 mmol) and PPh₃ (e.g., 0.0393 g, 0.15 mmol, for a 10:1 ligand-to-rhodium ratio) to

the autoclave.

Add 100 mL of anhydrous toluene to the autoclave.

Seal the autoclave and remove it from the glovebox.

Reactor Setup and Reaction:

Connect the autoclave to the gas lines (ethylene, syngas, and inert gas).

Purge the autoclave with inert gas several times to remove any residual air.

Pressurize the reactor with ethylene to the desired partial pressure.

Pressurize with syngas (1:1 H₂/CO) to the desired total pressure (e.g., 2 MPa).[7]

Begin stirring and heat the reactor to the desired temperature (e.g., 100 °C).[7]

Maintain a constant pressure by supplying syngas as it is consumed.
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Monitoring and Product Analysis:

Monitor the reaction progress by observing the pressure drop in the syngas supply.

Take liquid samples periodically via the sampling valve for analysis by gas

chromatography (GC) to determine the concentration of propionaldehyde and any

byproducts.

Reaction Quench and Work-up:

After the desired reaction time or cessation of gas uptake, cool the reactor to room

temperature.

Carefully vent the excess gas in a fume hood.

Open the autoclave and collect the reaction mixture.

The product can be isolated by distillation.

Diagrams
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Caption: Experimental workflow for rhodium-catalyzed hydroformylation of ethylene.
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Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation of ethylene. L =

PPh₃.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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